Regioisomeric Differentiation: 6-Bromo vs. 5-Bromo Indole Substitution — Impact on Target Binding Geometry
The C6 bromine position on the indole ring constitutes the most structurally consequential differentiation from the commercially prevalent 5-bromo analog (CAS 1401586-20-6) . In pyrazolyl-indole kinase inhibitor scaffolds, the (4 or 5-aryl)pyrazolyl-indole connectivity pattern has been shown to confer selectivity for ITK over the off-target kinases IRK, CDK2, GSK3β, and PKA [1]. Although direct head-to-head ITK inhibition data for the 6-bromo versus 5-bromo isomers have not been disclosed in the public domain, the established sensitivity of kinase selectivity to halogen position in this scaffold class implies that the 6-bromo isomer explores a distinct region of chemical space that cannot be accessed by the 5-bromo counterpart.
| Evidence Dimension | Regioisomeric halogen position (Br at C6 vs. C5 of indole) |
|---|---|
| Target Compound Data | 6-Bromo substituent; SMILES: Cn1cc(NC(=O)CCn2ccc3ccc(Br)cc32)cn1; CAS 1401603-03-9 |
| Comparator Or Baseline | 5-Bromo substituent; CAS 1401586-20-6; same molecular formula C₁₅H₁₅BrN₄O, MW 347.21 |
| Quantified Difference | Approximately 2.4 Å displacement of bromine atom vector relative to indole core; distinct electrostatic potential surface (not quantified in published literature) |
| Conditions | Structural comparison based on SMILES and 2D/3D molecular topology |
Why This Matters
The ~2.4 Å positional shift of the bromine atom can determine whether a critical halogen bond with a backbone carbonyl or a hydrophobic pocket contact is formed or lost, making regioisomeric identity a gatekeeping parameter for meaningful SAR interpretation.
- [1] Jani, M.J. Synthesis and Biological Evaluation of Novel (4 or 5-aryl)pyrazolyl-indoles as Inhibitors of Interleukin-2 Inducible T-Cell Kinase (ITK). Bioorg. Med. Chem. 2010, 18 (13), 4900–4909. DOI: 10.1016/j.bmc.2010.05.068. View Source
